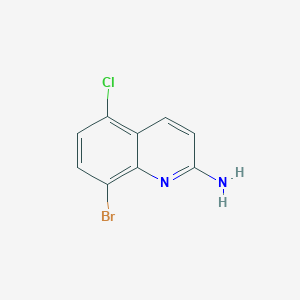

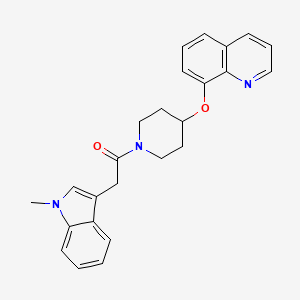

8-Bromo-5-chloroquinolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

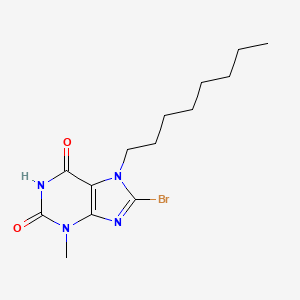

8-Bromo-5-chloroquinolin-2-amine is a chemical compound with the CAS Number: 1536689-50-5 . It has a molecular weight of 257.52 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-5-chloroquinolin-2-amine, has been a subject of interest in the field of medicinal chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The IUPAC name for 8-Bromo-5-chloroquinolin-2-amine is the same as its common name . The InChI code for this compound is1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) . This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis

8-Bromo-5-chloroquinolin-2-amine is a powder that is stored at room temperature . The compound’s molecular weight is 257.52 .Aplicaciones Científicas De Investigación

Microwave-Assisted Amination

8-Bromo-5-chloroquinolin-2-amine is utilized in the microwave-assisted amination of aryl bromides. This process, enhanced by palladium-catalysis, achieves rapid preparation of aminoquinolines from their respective aryl bromides under microwave conditions, resulting in improved yields (Wang, Magnin, & Hamann, 2003).

Synthesis of Polycarbo-Substituted Imidazoquinazolines

Amination of bromo-chloroquinazolines with aminoethanol followed by cyclodehydration leads to novel polycarbo-substituted imidazoquinazolines. These compounds have been investigated for their cytotoxicity against human cancer cells (Khoza, Makhafola, & Mphahlele, 2015).

Antibacterial Properties

Research has explored the synthesis of 8-nitrofluoroquinolone derivatives, where substituted primary amine appendages are introduced, leading to compounds with significant antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).

Antimalarial Activity

Studies have shown that certain N4-substituted 7-bromo-1,5-naphthyridin-4-amines, prepared from nicotinic acid and involving 8-chloro substituent replacement, demonstrate significant antimalarial activity (Barlin & Tan, 1985).

Regiochemistry in Nucleophilic Substitution Reactions

Investigations into the nucleophilic amination of bromoquinoline diones have provided insights into the regiochemistry of these reactions, contributing to the understanding of the chemical transformation processes in quinoline derivatives (Choi & Chi, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

8-bromo-5-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)5-1-4-8(12)13-9(5)6/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAJKXKDCFDOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-chloroquinolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one](/img/structure/B2439304.png)

![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2439318.png)

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2439320.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2439321.png)

![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)